2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Catalog No.
S3348040
CAS No.
94361-26-9
M.F
C13H15ClO
M. Wt
222.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

CAS Number

94361-26-9

Product Name

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane

IUPAC Name

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

InChI Key

QKTOXOPFYCOLPV-UHFFFAOYSA-N

SMILES

CC(C1CC1)C2(CO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1CC1)C2(CO2)C3=CC=C(C=C3)Cl

The exact mass of the compound 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (CAS 94361-26-9) is a highly specialized, commercially critical epoxide intermediate utilized primarily in the synthesis of the broad-spectrum triazole fungicide cyproconazole [1]. Characterized by its highly reactive three-membered cyclic ether coupled with a sterically demanding cyclopropylethyl moiety, this compound serves as the direct electrophilic precursor for nucleophilic ring-opening by 1,2,4-triazole [2]. In industrial and fine chemical procurement, sourcing this isolated, high-purity oxirane is a strategic decision that bypasses hazardous upstream epoxidation steps, ensuring reproducible downstream yields and streamlined reactor utilization for active agrochemical ingredient (API) manufacturing.

Procurement Fit

Workflow
Dedicated intermediate for cyproconazole synthesis via 1,2,4-triazole reaction
Regulatory
REACH intermediate-only registration; restricted to controlled supply chains
Identity
Structurally specific oxirane; cyclopropylethyl and 4-chlorophenyl groups define product identity

Substituting this specific oxirane with its upstream ketone precursor (1-(4-chlorophenyl)-2-cyclopropyl-1-propanone) fundamentally disrupts the manufacturing workflow by forcing facilities to perform complex, hazardous sulfur ylide epoxidations in-house [1]. This substitution introduces toxic, volatile reagents like dimethyl sulfate and significantly extends reactor cycle times. Furthermore, substituting with other common triazole epoxide intermediates (such as the tebuconazole precursor, CAS 80443-63-6) alters the final molecule's steric profile, completely negating the specific CYP51 binding affinity provided by the cyclopropylethyl group [2]. Therefore, exact procurement of 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane is mandatory for efficient, safe, and target-specific synthesis of premium rust-targeting fungicides.

Substitution Risk

Structural mismatch
Target: 1-Cyclopropylethyl + 4-Cl-phenyl → cyproconazole
Alternative: tert-Butyl group → tebuconazole oxirane (CAS 80443-63-6)
Substituting the oxirane intermediate changes the triazole product identity; these intermediates are non-fungible in fungicide manufacturing.
Process yield variability
Reported yield range: 25–71% depending on epoxidation process
Supplier process capability directly affects cost and purity outcomes
Yield differences may exceed 2.8-fold between process variants; request supplier process details to assess procurement economics.

Sulfur Ylide Elimination

Synthesizing the epoxide in-house from 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone requires the generation of sulfur ylides using highly toxic and volatile reagents like dimethyl sulfate and dimethyl sulfide [1]. Procuring the isolated epoxide (CAS 94361-26-9) bypasses this hazardous transformation entirely. This direct procurement strategy eliminates the handling of these toxic reagents, removing the associated regulatory, environmental, and safety overhead from the manufacturing workflow while streamlining the supply chain [2].

Evidence DimensionReagent Toxicity & Handling
Target Compound DataDirect triazole coupling (0% sulfur ylides required)
Comparator Or BaselineKetone precursor (requires dimethyl sulfate/sulfide for in-situ epoxidation)
Quantified Difference100% elimination of volatile sulfur ylide precursors
ConditionsIndustrial scale cyproconazole synthesis

Procuring the pre-formed epoxide significantly de-risks the supply chain and facility requirements by avoiding the handling of highly toxic and malodorous sulfur reagents.

Synthetic yield improvement
Head-to-head
71% vs. 25% isolated yield
Supports cost-efficient sourcing; supplier process capability directly impacts procurement economics
2.84-fold improvement using optimized epoxidation (US 20120077676 vs. DE 3406993)

Reactor Cycle Time Reduction

The conversion of the ketone precursor to the epoxide is kinetically slow, typically requiring strict initial cooling (<35°C) followed by prolonged stirring (up to 20 hours at 40°C) to achieve >90% conversion [1]. By utilizing procured 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane as the starting material, manufacturers can proceed directly to the triazole ring-opening step. This direct coupling typically reaches completion in 2-5 hours at 100-120°C in polar aprotic solvents, effectively reducing the overall reactor cycle time by over 70% compared to the two-step sequence [2].

Evidence DimensionReactor Cycle Time
Target Compound Data~2-5 hours (direct triazole ring-opening)
Comparator Or BaselineKetone precursor (~20-24 hours including epoxidation step)
Quantified Difference>70% reduction in processing time
ConditionsBase-catalyzed triazole coupling in polar aprotic solvents (e.g., DMF/NMP)

Shortening the reaction cycle time directly increases plant throughput and lowers energy costs associated with prolonged heating and cooling cycles.

Substituent-dependent product
Class-level
Cyclopropylethyl → cyproconazole; tert-butyl → tebuconazole
Oxirane substitution pattern determines triazole fungicide identity; intermediates not interchangeable
Cyclopropylethyl group is unique among commercial triazole oxiranes

Preventing Catalyst Poisoning

When the epoxide is generated in situ and used without isolation, residual sulfur byproducts (e.g., thioethers) and unreacted ketone can interfere with the subsequent nucleophilic attack by 1,2,4-triazole [1]. Utilizing high-purity isolated 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane ensures a clean ring-opening reaction. Under optimized conditions with a phase-transfer catalyst, the high-purity epoxide yields crude cyproconazole that can be easily recrystallized to >98% HPLC purity with an overall yield exceeding 85%, whereas crude intermediate usage often depresses final yields due to side reactions [2].

Evidence DimensionDownstream Coupling Yield & Purity
Target Compound Data>85% yield, >98% HPLC purity of final API
Comparator Or BaselineIn-situ crude epoxide (variable yields, higher impurity load)
Quantified DifferenceConsistent high-yield coupling with simplified recrystallization
ConditionsRing-opening with 1,2,4-triazole, base, and phase-transfer catalyst at 100-120°C

High-purity epoxide procurement minimizes batch-to-batch variability and reduces the need for multiple costly recrystallization steps of the final active ingredient.

Epoxide hydrolase inhibition
Class-level
I50 range: 6 μM – 500 μM (cEH/mEH)
Reversible competitive inhibition profile; reported class-level data
Compound-specific I50 not individually reported; confirm lot-specific activity
REACH registration status
Source review
Intermediate-only (single registrant) vs. Full (joint) for cyproconazole
Regulatory boundary confirms synthetic intermediate use only; not for end-product sale
Verified via ECHA registered substances database
Physicochemical properties
Reported
LogP 3.7 | BP 302 °C | MW 222.71 g/mol
Distinct distillation and partitioning behavior vs. tebuconazole/hexaconazole oxiranes
Predicted properties; confirm experimentally for process design
Validated HPLC method
Method context
C18, MeOH/H2O 70:30, UV detection
Enables reliable purity verification; may outperform generic GC for thermally labile oxirane
Designed for cyproconazole intermediate QC; confirm suitability for incoming inspection

Cyproconazole Synthesis

The primary and most commercially significant application for this compound is as the direct precursor in the industrial manufacturing of cyproconazole [1]. By utilizing the isolated epoxide, manufacturers can perform a highly efficient, base-catalyzed ring-opening reaction with 1,2,4-triazole, achieving high yields and >98% purity while bypassing hazardous upstream epoxidation steps.

Novel Triazole & Imidazole Derivatives

Beyond cyproconazole, the unique steric properties of the 1-cyclopropylethyl group make this oxirane a valuable building block for discovering new agricultural or pharmaceutical antifungal candidates [2]. Researchers can subject the epoxide to alternative nucleophilic ring-openings (e.g., with imidazoles or novel amines) to explore new structure-activity relationships targeting the CYP51 enzyme.

Process Optimization & Catalyst Screening

In chemical engineering and process development, this high-purity epoxide serves as a reliable benchmark material for optimizing phase-transfer catalyzed ring-opening reactions [1]. Procuring the isolated compound allows researchers to accurately screen new catalysts and solvents without the confounding interference of upstream epoxidation byproducts like residual thioethers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyproconazole synthesis
Process yield capability; supplier process documentation
Confirm oxirane yield meets benchmark; HPLC purity verification
Epoxide hydrolase research
Reversible, competitive inhibition class profile
Verify compound-specific inhibitory potency in relevant assay
REACH-compliant procurement
Intermediate-only registration status
Verify ECHA registration type; ensure controlled supply chain
Process development
Boiling point, LogP, MW; thermal lability profile
Confirm distillation parameters; use HPLC not GC for purity

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

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